2-amino-1H-benzo[d]imidazole-5-carbonitrile
Overview
Description
Synthesis Analysis
The synthesis of 2-amino-1H-benzo[d]imidazole-5-carbonitrile and related derivatives often involves multi-step chemical reactions. For instance, one synthesis pathway involves the reaction of 5,6-dimethyl-1H-benzoimidazole-2-carbohydrazide with 4-(dimethylamino)benzaldehyde, followed by a series of reactions including N-methylation and reaction with 4-aminoantipyrine to yield the desired compounds (Bassyouni et al., 2012). Another method involves reacting 5-amino-alpha-imino-1H-imidazole-4-acetonitriles with alkyl and aryl isocyanates, leading to the synthesis of 4,4'-bi-1H-imidazol-2-ones through intramolecular cyclization (Dias et al., 2002).
Molecular Structure Analysis
The molecular structure of 2-amino-1H-benzo[d]imidazole-5-carbonitrile derivatives has been explored through various spectroscopic methods including IR, NMR, and X-ray crystallography. These studies have provided insight into the compound's structural characteristics, including the presence of intramolecular hydrogen bonds and the co-planar nature of the molecule, which contributes to its chemical behavior and interactions (Özbey et al., 2004).
Chemical Reactions and Properties
2-amino-1H-benzo[d]imidazole-5-carbonitrile and its derivatives participate in a variety of chemical reactions, leading to the formation of complex heterocyclic compounds. These reactions include cyclocondensation, microwave-promoted ring-closure, and Strecker reactions, which allow for the creation of diverse structures with potential biological activities. The compounds exhibit significant antimicrobial activities, indicating the importance of the core structure in medicinal chemistry applications (Joshi et al., 2018).
Scientific Research Applications
There are different examples of commercially available drugs in the market which contain an imidazole ring such as clemizole (antihistaminic agent), etonitazene (analgesic), enviroxime (antiviral), astemizole (antihistaminic agent), omeprazole, pantoprazole (antiulcer), thiabendazole (antihelmintic), nocodazole (antinematodal), metronidazole, nitroso-imidazole (bactericidal), megazol (trypanocidal), azathioprine (anti rheumatoid arthritis), dacarbazine (Hodgkin’s disease), tinidazole, ornidazole (antiprotozoal and antibacterial), etc .
Imidazole is a five-membered heterocyclic moiety that possesses a broad range of chemical and biological properties . It is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures . The derivatives of imidazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
There are different examples of commercially available drugs in the market which contain an imidazole ring such as clemizole (antihistaminic agent), etonitazene (analgesic), enviroxime (antiviral), astemizole (antihistaminic agent), omeprazole, pantoprazole (antiulcer), thiabendazole (antihelmintic), nocodazole (antinematodal), metronidazole, nitroso-imidazole (bactericidal), megazol (trypanocidal), azathioprine (anti rheumatoid arthritis), dacarbazine (Hodgkin’s disease), tinidazole, ornidazole (antiprotozoal and antibacterial), etc .
Safety And Hazards
“2-amino-1H-benzo[d]imidazole-5-carbonitrile” is labeled with the GHS07 pictogram, indicating that it may cause harm if swallowed or inhaled, may cause skin or eye irritation, and may cause respiratory irritation . Precautionary measures include wearing protective gloves and eye/face protection, and seeking medical attention if feeling unwell .
properties
IUPAC Name |
2-amino-3H-benzimidazole-5-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N4/c9-4-5-1-2-6-7(3-5)12-8(10)11-6/h1-3H,(H3,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNMKRBOIMTZVLQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C#N)NC(=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90213026 | |
Record name | 1H-Benzimidazole-5-carbonitrile, 2-amino- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90213026 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-1H-benzo[d]imidazole-5-carbonitrile | |
CAS RN |
63655-40-3 | |
Record name | 2-Amino-1H-benzimidazole-6-carbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=63655-40-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Benzimidazole-5-carbonitrile, 2-amino- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063655403 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1H-Benzimidazole-5-carbonitrile, 2-amino- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90213026 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-amino-1H-1,3-benzodiazole-5-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthesis routes and methods
Procedure details
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